molecular formula C17H14N2O5 B5754522 methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate

methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B5754522
M. Wt: 326.30 g/mol
InChI Key: YWFHVYBJOAZLMS-DHZHZOJOSA-N
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Description

Methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly known as MNAB and is a yellow crystalline powder. MNAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Mechanism of Action

The exact mechanism of action of MNAB is not fully understood. However, studies have suggested that MNAB may exert its anticancer activity by inducing apoptosis, a process of programmed cell death. MNAB has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
MNAB has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. Additionally, MNAB has been reported to exhibit good stability under physiological conditions, which is an important characteristic for a potential drug candidate.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNAB is its ease of synthesis, which makes it readily available for further studies. Additionally, MNAB exhibits good solubility in common organic solvents, making it easy to handle in the laboratory. However, one of the limitations of MNAB is its poor water solubility, which may limit its potential applications in biological systems.

Future Directions

There are several future directions for MNAB research. One potential direction is to further investigate its anticancer activity and mechanism of action. Additionally, MNAB could be further developed as a photosensitizer for photodynamic therapy. Another potential direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, MNAB could be modified to improve its water solubility, which could broaden its potential applications in biological systems.
Conclusion:
In conclusion, MNAB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its ease of synthesis, low toxicity towards normal cells, and good stability under physiological conditions make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biological systems.

Synthesis Methods

MNAB can be synthesized through a multi-step reaction starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid using nitric acid. The next step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The final step involves the reaction of 4-aminobenzoic acid with acryloyl chloride and methylamine to yield MNAB.

Scientific Research Applications

MNAB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. MNAB has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment. Additionally, MNAB has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

methyl 4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-17(21)13-6-9-14(10-7-13)18-16(20)11-8-12-4-2-3-5-15(12)19(22)23/h2-11H,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHVYBJOAZLMS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(2E)-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate

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